molecular formula C13H14O4 B14747059 1-(4-Methoxyphenyl)hexane-1,3,5-trione CAS No. 4808-89-3

1-(4-Methoxyphenyl)hexane-1,3,5-trione

Cat. No.: B14747059
CAS No.: 4808-89-3
M. Wt: 234.25 g/mol
InChI Key: UIHBUZJKRBWGLO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)hexane-1,3,5-trione (CAS 4808-89-3) is a high-purity β-triketone compound supplied for chemical research and development. This linear 1,3,5-trione belongs to a class of compounds recognized for their utility as versatile synthetic intermediates and key building blocks in organic chemistry . Compounds with the 1,3,5-trione structure are established intermediates for the preparation of various heterocyclic systems, including 4-pyrones and 4-pyridones, which are privileged structures in medicinal chemistry . The synthesis of such 1,3,5-triketones is typically achieved through the aroylation of β-diketones, such as benzoylacetone, with aromatic esters, a reliable method for constructing this scaffold . Researchers value this compound for its application in developing novel chemical entities and exploring new synthetic pathways. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4808-89-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)hexane-1,3,5-trione

InChI

InChI=1S/C13H14O4/c1-9(14)7-11(15)8-13(16)10-3-5-12(17-2)6-4-10/h3-6H,7-8H2,1-2H3

InChI Key

UIHBUZJKRBWGLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl Hexane 1,3,5 Trione and Analogous Tricarbonyl Systems

Direct Synthesis Approaches to the Hexane-1,3,5-trione Core

Direct synthesis of the 1,3,5-tricarbonyl motif often involves the strategic coupling of building blocks that already contain portions of the carbon skeleton. A particularly effective and mild method involves the condensation of 1,3-bis(silyl enol ethers) with acid chlorides. organic-chemistry.org This approach avoids the use of harsh Lewis acids, which can cause decomposition of the target tricarbonyl compounds. organic-chemistry.org

The general reaction involves the slow addition of an acid chloride to a solution of a 1,3-bis(silyl enol ether) in a solvent like dichloromethane (B109758) at low temperatures, which is then gradually warmed to room temperature. organic-chemistry.org This method has proven versatile, accommodating a range of aromatic and aliphatic acid chlorides to produce various 1,3,5-tricarbonyl derivatives in moderate to high yields. organic-chemistry.org

Strategies for Carbonyl Chain Elongation

The construction of the six-carbon hexane-1,3,5-trione backbone can be envisioned through the selection of appropriate starting materials for the bis(silyl enol ether). For instance, 1,3-bis(silyloxy)-1,3-butadienes, which serve as synthetic equivalents to 1,3-dicarbonyl dianions, are common precursors. researchgate.netuni-rostock.de These can be prepared from simpler molecules like β-ketoesters (e.g., ethyl acetoacetate), effectively elongating the carbon chain through a series of controlled reactions. researchgate.net The reaction with an appropriate acid chloride, in this case, an acyl chloride, completes the six-carbon chain of the hexane-1,3,5-trione.

Incorporation of the 4-Methoxyphenyl (B3050149) Moiety

The direct incorporation of the 4-methoxyphenyl group is elegantly achieved using the aforementioned condensation reaction. By selecting 4-methoxybenzoyl chloride as the acid chloride, the aromatic moiety is directly attached to the C-1 position of the tricarbonyl system. The reaction of a 1,3-bis(trimethylsilyloxy)-1,3-alkadiene with 4-methoxybenzoyl chloride would yield the desired 1-(4-methoxyphenyl)hexane-1,3,5-trione skeleton.

Studies on analogous systems have shown that various substituted benzoyl chlorides can be used, although electron-rich variants are sometimes less reactive. organic-chemistry.org The table below, based on data for similar reactions, illustrates the scope of acid chlorides in forming 1-aryl-1,3,5-tricarbonyl compounds. organic-chemistry.org

Acid Chloride (ArCOCl)Bis(silyl enol ether) PrecursorYield (%)
Benzoyl chloride1,3-Bis(trimethylsilyloxy)-1,3-butadiene75
4-Nitrobenzoyl chloride1,3-Bis(trimethylsilyloxy)-1,3-butadiene85
4-Chlorobenzoyl chloride1,3-Bis(trimethylsilyloxy)-1,3-butadiene81
Pivaloyl chloride1,3-Bis(trimethylsilyloxy)-1,3-butadiene60

Indirect Synthetic Routes via Precursor Transformations

Indirect routes involve the synthesis of a precursor molecule which is then chemically modified to yield the final tricarbonyl compound. This can involve either the modification of an existing polyketone chain or the functionalization of an aromatic ring already attached to the carbonyl system.

Derivatization of Pre-Existing Polyketone Scaffolds

Polyketones, which are polymers containing alternating carbonyl groups, offer a potential platform for generating discrete tricarbonyl compounds. researchgate.netrsc.org Synthetic strategies could involve the controlled cleavage or derivatization of a longer polyketone chain to yield a hexane-1,3,5-trione derivative. While aliphatic polyketones are a well-studied class of polymers, the precise chemical transformations to isolate a specific tricarbonyl compound like this compound from a polymeric precursor would require highly selective reactions.

Functionalization of Aromatic Rings with Methoxy (B1213986) Substituents

An alternative indirect approach begins with a precursor such as 1-phenylhexane-1,3,5-trione. The 4-methoxy group can then be introduced onto the phenyl ring through electrophilic aromatic substitution. The existing acyl chain would act as a deactivating, meta-directing group. To achieve para-substitution, a multi-step sequence might be necessary, potentially involving blocking and de-blocking strategies or starting with a para-substituted precursor that can be converted to a methoxy group.

Catalytic Methods in Tricarbonyl Synthesis

Catalysis offers powerful and efficient pathways for constructing complex carbonyl systems. While classical methods like the Claisen condensation are fundamental for creating β-dicarbonyl linkages, modern catalytic approaches provide alternative routes. wikipedia.orgnih.gov

A notable catalytic method for synthesizing related polycarbonyl compounds is the gold(I)-catalyzed regioselective hydration of alkynes. acs.org For instance, the hydration of 1,4-enynes has been shown to produce 1,4,6-tricarbonyl compounds in high yields. acs.org A similar strategy involving the catalytic hydration of a suitable diyne precursor could potentially yield a 1,3,5-trione system. rsc.org This approach benefits from mild reaction conditions and high regioselectivity, driven by the nature of the catalyst and substrate. acs.org

The table below summarizes results from a gold-catalyzed hydration of various enynes to produce tricarbonyl compounds, demonstrating the potential of this catalytic approach. acs.org

Substrate (1,4-Enyne)Catalyst SystemProductYield (%)
1,6-Diethyl (5E)-5-(phenylmethylidene)hex-2-ynedioate[Au(I) catalyst], AgOTf1,6-Diethyl 2-oxo-5-(phenylmethylidene)hexanedioate>90
1,6-Diethyl (5E)-5-[(4-methoxyphenyl)methylidene]hex-2-ynedioate[Au(I) catalyst], AgOTf1,6-Diethyl 5-((4-methoxyphenyl)methylidene)-2-oxohexanedioate>90
1,6-Diethyl (5E)-5-[(3-chlorophenyl)methylidene]hex-2-ynedioate[Au(I) catalyst], AgOTf1,6-Diethyl 5-((3-chlorophenyl)methylidene)-2-oxohexanedioate>90

Organocatalytic Applications in Carbonyl Chemistry

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis in carbonyl chemistry provide a strong foundation for developing such methodologies. Organocatalysis offers a metal-free alternative to traditional catalysis, often proceeding under mild reaction conditions with high levels of stereocontrol.

Research in organocatalysis has largely focused on the reactions of 1,3-dicarbonyl and 1,5-dicarbonyl compounds. For instance, the asymmetric Michael reaction of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated ketones, a highly atom-economic process, has been successfully demonstrated. These reactions often utilize chiral secondary amines or other small organic molecules as catalysts to achieve high enantioselectivity. The extension of these principles to the construction of 1,3,5-tricarbonyl systems could involve a sequential or one-pot reaction where a preformed enolate of a 1,3-dicarbonyl compound reacts with an appropriate acylating agent or another carbonyl-containing fragment. The challenge lies in controlling the reactivity of the multiple carbonyl groups to prevent side reactions.

Table 1: Examples of Organocatalytic Reactions in Carbonyl Chemistry

Reaction Type Catalyst Type Substrates Potential Application to 1,3,5-Triketone Synthesis
Asymmetric Michael Addition Chiral secondary amines (e.g., proline derivatives) 1,3-Dicarbonyl compounds and enones Stepwise construction of the tricarbonyl backbone
Aldol Reaction Proline and its derivatives Ketones and aldehydes Formation of carbon-carbon bonds within the polyketone chain

Transition Metal-Mediated Syntheses (e.g., Gold(I)-Catalyzed Alkyne Hydration)

Transition metal catalysis offers a powerful toolkit for the construction of complex organic molecules, including polycarbonyl systems. While direct synthesis of this compound via these methods is not prominently reported, analogous transformations provide valuable insights.

Gold(I)-catalyzed hydration of alkynes has emerged as a potent method for the synthesis of carbonyl compounds. Although research has focused on the synthesis of 1,4,6-tricarbonyl compounds from 1,4-enynes, the underlying principle of activating a C-C triple bond for nucleophilic attack by water could be adapted. A hypothetical route to a 1,3,5-tricarbonyl system could involve the hydration of a suitably substituted diyne or enyne precursor. The regioselectivity of the hydration would be a critical factor to control, which can often be directed by electronic or steric factors within the substrate or by the choice of ligands on the metal catalyst.

Other transition metals, such as palladium, are widely used in the synthesis of polyketones through the copolymerization of olefins with carbon monoxide. While this typically produces long-chain polymers, the fundamental steps of migratory insertion of CO into a metal-carbon bond could be harnessed in a more controlled, non-polymeric fashion to build the 1,3,5-tricarbonyl scaffold.

Heterogeneous Catalysis (e.g., TiO₂-Catalyzed Reactions)

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, making it an attractive approach from an industrial and environmental perspective. Titanium dioxide (TiO₂) is a versatile and robust material that can act as a catalyst or a catalyst support in a wide range of organic transformations.

While specific applications of TiO₂ for the synthesis of 1,3,5-tricarbonyl compounds are not well-documented, its properties suggest potential utility. The Lewis acidic sites on the surface of TiO₂ can activate carbonyl groups towards nucleophilic attack, a key step in many C-C bond-forming reactions used to construct polyketone chains. For example, TiO₂ could potentially catalyze the condensation of a β-diketone with an acyl chloride or another electrophilic carbonyl source. Furthermore, TiO₂ can be doped with other metals to create bifunctional catalysts, combining both acidic and metallic functions to promote multi-step reaction sequences in a single pot.

Table 2: Potential Heterogeneous Catalytic Approaches for 1,3,5-Triketone Synthesis

Catalyst Potential Reaction Advantages Challenges
TiO₂ (Anatase or Rutile) Acylation of β-diketones Reusable, low cost, stable Moderate activity, potential for side reactions
Metal-doped TiO₂ (e.g., Pd/TiO₂) Tandem hydrogenation/acylation Multifunctionality, potential for novel reaction pathways Catalyst preparation, control of selectivity

Green Chemistry Approaches to Polyketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of 1,3,5-triaryl-1,5-diketones has been successfully achieved under solvent-free conditions, suggesting the feasibility of this approach for related tricarbonyl compounds.

Mechanochemistry, particularly grindstone chemistry, offers a powerful solvent-free technique where mechanical energy from grinding is used to initiate and sustain chemical reactions. chowgules.ac.in This method can lead to shorter reaction times, higher yields, and sometimes different product selectivities compared to solution-phase reactions. chowgules.ac.in The synthesis of various heterocyclic compounds and other organic molecules has been demonstrated using this technique, often without the need for a catalyst. chowgules.ac.in The application of grindstone chemistry to the synthesis of this compound could involve the grinding of a suitable β-diketone precursor with an acylating agent, potentially in the presence of a solid-supported catalyst or a solid base.

Optimization of Reaction Parameters and Yields

The successful synthesis of a target molecule with high efficiency and purity relies on the careful optimization of reaction parameters.

The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. In the context of polyketone synthesis, solvents play a crucial role in dissolving reactants and stabilizing intermediates. For aliphatic polyketones, polar aprotic solvents are often employed. However, for the synthesis of a smaller molecule like this compound, a wider range of solvents could be explored. The polarity of the solvent can influence the tautomeric equilibrium of the tricarbonyl compound, which in turn can affect its reactivity and stability.

Temperature is another critical parameter that controls the rate of a chemical reaction. Generally, higher temperatures lead to faster reaction rates. However, for thermally sensitive molecules like 1,3,5-tricarbonyls, which can be prone to decomposition or side reactions at elevated temperatures, an optimal temperature must be found that balances reaction speed with product stability. In the synthesis of polyketones, temperature can also affect the molecular weight and properties of the resulting polymer.

Table 3: General Influence of Solvents and Temperature on Carbonyl Condensation Reactions

Parameter General Effect on Reaction Efficiency Considerations for 1,3,5-Triketone Synthesis
Solvent Polarity Can influence reactant solubility, transition state stabilization, and catalyst activity. Aprotic solvents of varying polarity (e.g., THF, CH₂Cl₂, acetonitrile) should be screened. Protic solvents may interfere with reactive intermediates.

| Temperature | Increases reaction rate but can also promote decomposition and side reactions. | A temperature screen should be performed to find the optimal balance between reaction rate and product yield/purity. Lower temperatures may be necessary to ensure stability of the tricarbonyl product. |

Catalyst Loading and Reaction Kinetics

The efficiency and outcome of the synthesis of 1,3,5-tricarbonyl systems are critically dependent on the choice of catalyst and its loading, which in turn dictates the reaction kinetics.

Base-Mediated Condensations:

In traditional Claisen-type condensations, strong bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are used in stoichiometric amounts. organic-chemistry.org The base serves not as a catalyst but as a reagent that deprotonates the starting ketone or ester to form a nucleophilic enolate. A key kinetic and thermodynamic feature of this reaction is the final deprotonation of the product. The β-triketone product is significantly more acidic than the starting materials, and its reaction with the alkoxide base forms a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product. masterorganicchemistry.comgoogle.com

Therefore, catalyst loading is typically at least 1.0 equivalent relative to the limiting reagent. Using less than a stoichiometric amount of base results in incomplete conversion and lower yields, as the equilibrium would not be sufficiently shifted. The reaction rate is dependent on the concentration of the reactants and the base. The formation of the initial enolate is often the rate-determining step. Reaction times can vary widely, from a few hours to over 24 hours, depending on the reactivity of the substrates, the specific base used, and the reaction temperature. allen.in

Lewis Acid Catalysis:

Modern approaches may employ Lewis acids, such as titanium(IV) chloride (TiCl₄) or scandium(III) triflate (Sc(OTf)₃), to catalyze the condensation between enol silanes and acid chlorides. researchgate.netresearchgate.net In these cases, the Lewis acid acts as a true catalyst, activating the electrophile (acid chloride) toward nucleophilic attack. Catalyst loading is typically in the range of 5–20 mol%.

The kinetics of Lewis acid-catalyzed reactions are influenced by the concentration of the catalyst. Higher catalyst loading generally leads to faster reaction rates, although it can also promote side reactions. The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent, increasing its electrophilicity. The rate is thus proportional to the concentration of this activated complex. These reactions are often performed at low temperatures to control selectivity.

Catalyst TypeTypical Loading (mol equiv.)Role of "Catalyst"Key Kinetic FactorsRepresentative Reaction Time
Strong Base (e.g., NaH, NaOEt) ≥ 1.0Reagent (Deprotonation)Concentration of reactants and base; Temperature4–24 hours
Lewis Acid (e.g., TiCl₄) 0.05–0.20True Catalyst (Electrophile Activation)Catalyst concentration; Substrate concentration; Temperature1–8 hours

Isolation and Purification Techniques for Complex Polycarbonyl Compounds

The isolation and purification of complex polycarbonyl compounds like this compound require techniques that can effectively separate the target molecule from starting materials, catalysts, and byproducts while accounting for the compound's chemical properties, such as its moderate polarity and potential for keto-enol tautomerism. The primary methods employed are crystallization and column chromatography. whiterose.ac.uk

Recrystallization:

Recrystallization is a highly effective method for purifying solid organic compounds, provided a suitable solvent can be identified. fiveable.memt.com The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. nih.gov

For a moderately polar compound like this compound, a range of single or binary solvent systems could be effective. The selection process involves testing the solubility of the crude product in various solvents. researchgate.net A binary (two-solvent) system is often useful, where the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added dropwise until turbidity persists, followed by heating to redissolve and slow cooling to induce crystallization. bloomtechz.com

Solvent/SystemTypePolarityRationale for Use with Polycarbonyls
Ethanol/Water BinaryPolarEthanol dissolves the compound, and water acts as an anti-solvent to induce crystallization. Good for moderately polar compounds.
Ethyl Acetate (B1210297)/Hexane (B92381) BinaryMedium/Non-polarEthyl acetate is a good solvent for many carbonyl compounds; hexane reduces the solubility upon cooling. rochester.edu
Acetone/Hexane BinaryMedium/Non-polarSimilar to ethyl acetate/hexane, offering good solubility control. rochester.edu
Toluene SingleNon-polar (Aromatic)May be effective if the compound has significantly lower solubility at room temperature compared to the boiling point of toluene.

Column Chromatography:

Flash column chromatography is the most versatile technique for the purification of multi-gram to sub-gram quantities of organic compounds. whiterose.ac.uk For polycarbonyl compounds, normal-phase chromatography using silica (B1680970) gel as the stationary phase is standard. The separation is based on the differential adsorption of compounds to the polar silica surface.

The choice of the mobile phase (eluent) is critical. It typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired compound in the range of 0.25–0.40. A gradient elution, where the proportion of the polar solvent is gradually increased, can be effective for separating compounds with close Rf values. The fractions are collected and analyzed by TLC, and those containing the pure product are combined and concentrated under reduced pressure. For highly sensitive or complex mixtures, advanced techniques like high-speed counter-current chromatography (HSCCC) may be employed to avoid irreversible adsorption onto a solid support. nih.gov

Stationary PhaseMobile Phase SystemCompound Polarity SuitabilityElution Principle
Silica Gel Hexane / Ethyl AcetateLow to MediumIncreasing the proportion of ethyl acetate increases the polarity of the eluent, moving polar compounds faster.
Silica Gel Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not move sufficiently with hexane/ethyl acetate systems.
Alumina (Neutral) Hexane / Ethyl AcetateLow to MediumUseful for compounds that may be sensitive to the acidic nature of silica gel.

Isomerism and Tautomerism in 1 4 Methoxyphenyl Hexane 1,3,5 Trione Systems

Keto-Enol Tautomerism in Beta-Tricarbonyl Compounds

Beta-tricarbonyl compounds, such as 1-(4-methoxyphenyl)hexane-1,3,5-trione, are well-known for exhibiting keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in a dynamic equilibrium between the keto and enol forms. The presence of multiple carbonyl groups enhances the acidity of the α-protons, facilitating the formation of enol tautomers.

Elucidation of Tautomeric Forms (Keto vs. Enol)

The equilibrium between the keto and enol forms can be investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the keto form, the compound exists with three distinct carbonyl groups. In contrast, the enol forms arise from the deprotonation of a carbon atom situated between two carbonyl groups and subsequent protonation of a carbonyl oxygen. This results in the formation of a hydroxyl group and a carbon-carbon double bond within the hexane (B92381) chain. For this compound, several enol forms are possible due to the presence of two enolizable positions. The stability of these enol forms is often enhanced by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Tautomeric Equilibria

The 4-methoxyphenyl group, an electron-donating substituent, can influence the tautomeric equilibrium. Electron-donating groups can affect the electron density distribution within the molecule, potentially stabilizing the enol form. rsc.org In analogous systems, it has been observed that electron-donating groups on a phenyl ring can shift the equilibrium towards the enol form. mdpi.com This is attributed to the increased electron density in the conjugated system, which favors the delocalization of electrons in the enol tautomer.

Geometric Isomerism in Polyketone Derivatives

The potential for geometric isomerism arises in derivatives of polyketones where carbon-carbon double bonds are present, as is the case in the enol forms of this compound. The restricted rotation around the C=C double bond can lead to the existence of cis and trans isomers (or E/Z isomers). youtube.com The specific geometry of the enol tautomer can affect its physical and chemical properties, including its ability to form intramolecular hydrogen bonds and its packing in the solid state. The presence of different substituent groups on the carbons of the double bond is a prerequisite for this type of isomerism. khanacademy.org

Solvent and pH Effects on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH.

Solvent Effects: Polar solvents tend to favor the keto form. rsc.org This is because polar solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. In contrast, non-polar solvents favor the enol form, where the stability is primarily derived from intramolecular hydrogen bonding. rsc.org The Kamlet-Abboud-Taft multi-parametric solvent polarity scale is a useful tool for analyzing and predicting these solvent effects on tautomeric equilibria. nih.gov

pH Effects: The pH of the solution can also significantly influence the tautomeric equilibrium. In acidic or basic conditions, the rate of interconversion between the keto and enol forms can be catalyzed. masterorganicchemistry.com

Acidic conditions: Protonation of a carbonyl oxygen can facilitate the formation of the enol form.

Basic conditions: Removal of an α-proton by a base leads to the formation of an enolate ion, which is an intermediate in the formation of the enol tautomer. Neutral pH conditions generally favor the keto form in many systems. rsc.org

Table of Tautomeric Preferences in Different Solvents

SolventPolarityPredominant TautomerStabilizing Interaction
CyclohexaneNon-polarEnolIntramolecular Hydrogen Bonding
Carbon TetrachlorideNon-polarEnolIntramolecular Hydrogen Bonding
AcetonitrilePolar AproticKetoIntermolecular Dipole-Dipole
WaterPolar ProticKetoIntermolecular Hydrogen Bonding
Dimethyl Sulfoxide (DMSO)Polar AproticKetoIntermolecular Dipole-Dipole

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, specific experimental details for its comprehensive structural elucidation are not available in the public domain. Detailed ¹H NMR, ¹³C NMR, 2D NMR, quantitative NMR, and IR spectral data for this particular trione (B1666649) have not been found in the searched scientific literature and databases.

Consequently, it is not possible to provide a detailed analysis and generate the specific data tables for the following sections as requested:

Spectroscopic and Structural Elucidation of 1 4 Methoxyphenyl Hexane 1,3,5 Trione

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Carbonyl and Enolic Functional Groups

While general principles of NMR and IR spectroscopy can predict the expected types of signals for the functional groups present in 1-(4-Methoxyphenyl)hexane-1,3,5-trione (such as aromatic protons, methoxy (B1213986) group protons, methylene (B1212753) and methine protons in the hexane (B92381) chain, as well as carbonyl and enolic absorptions), the precise chemical shifts, coupling constants, and tautomeric equilibrium ratios are experimentally determined values that are not available.

For a complete and accurate spectroscopic and structural elucidation of this compound, the compound would need to be synthesized and characterized using the aforementioned analytical techniques.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unequivocally determining the solid-state structure of this compound.

Elucidation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Analysis of the crystal packing would identify any significant intramolecular and intermolecular forces. This includes identifying potential intramolecular hydrogen bonds, which are likely to occur in a trione (B1666649) structure due to tautomerism. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding networks or π-stacking, that govern how the molecules arrange themselves in the crystal lattice.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure based on its fragmentation pattern upon ionization. libretexts.org

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Hexane 1,3,5 Trione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the ground-state properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comaps.org For 1-(4-methoxyphenyl)hexane-1,3,5-trione, a key structural feature is the potential for keto-enol tautomerism. rsc.orgnih.gov The flexible hexane-1,3,5-trione chain can exist in multiple tautomeric and conformational forms.

DFT calculations, commonly using hybrid functionals like B3LYP, can accurately predict the optimized geometries of these various forms. aps.orgresearchgate.net By calculating the total electronic energy of each optimized structure, the relative stabilities of the tautomers can be determined. In systems like β-diketones and triketones, the enol forms are often stabilized by the formation of strong intramolecular hydrogen bonds and a conjugated π-system. rsc.orgresearchgate.net Quantum chemical calculations show that while a tri-keto form is possible, the mono-enol and di-enol tautomers are typically more stable. nih.govjocpr.com The 4-methoxyphenyl (B3050149) group can further influence stability through electronic effects.

Table 1: Illustrative Relative Energies of this compound Tautomers Calculated via DFT

Tautomer FormDescriptionRelative Energy (kcal/mol)Key Features
Tri-ketoC1, C3, C5 as C=O10.5Highly flexible, no conjugation or H-bonding
Mono-enol AEnol at C3-C50.0Conjugated system, strong intramolecular H-bond
Mono-enol BEnol at C1-C31.2Conjugated system extended to phenyl ring, H-bond
Di-enolEnols at C1-C3 and C3-C53.8Extended cross-conjugation, two H-bonds

Note: Data are illustrative examples based on typical findings for β-triketone systems and are not from a specific published study on this molecule. The lowest energy tautomer is set to 0.0 kcal/mol for reference.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the atomic orbital basis set. youtube.comnih.gov

Functionals: For organic molecules, hybrid functionals such as B3LYP are widely used and have a long track record of providing reliable geometries and energies. aps.orgnih.gov More modern, dispersion-corrected functionals (e.g., B3LYP-D3) or range-separated functionals (e.g., ωB97X-D) can offer improved accuracy, especially for non-covalent interactions and electronic properties. mdpi.comnih.gov The choice of functional is a critical decision, balancing computational expense with the desired accuracy for the property of interest. youtube.com

Basis Sets: Basis sets are sets of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the triple-zeta 6-311++G(d,p), are common choices. nih.govsemanticscholar.org The inclusion of polarization functions (d,p) allows for anisotropy in electron distribution, which is crucial for accurately describing carbonyl groups. Diffuse functions (+) are important for describing anions or systems with lone pairs and are recommended for accurate energy calculations. youtube.com For higher accuracy, correlation-consistent basis sets (e.g., cc-pVTZ) or polarization-consistent basis sets can be employed, though at a greater computational cost. researchgate.net Validation involves comparing computational results against experimental data or higher-level theoretical benchmarks to ensure the chosen level of theory is appropriate for the system. acs.orgnih.gov

Table 2: Common Functional and Basis Set Combinations for Organic Molecules

Method CombinationTypical ApplicationStrengths
B3LYP/6-31G(d)Initial geometry optimizations, large systemsFast, good structural results for many organics
B3LYP/6-311++G(d,p)Refined energies, vibrational frequenciesGood balance of accuracy and cost, includes diffuse functions
ωB97X-D/def2-TZVPNMR chemical shifts, electronic propertiesExcellent accuracy for spectroscopic properties mdpi.com
M06-2X/6-311++G(d,p)Thermochemistry, conformational energiesGood performance for systems with non-covalent interactions

Prediction and Correlation of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a powerful tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic shielding constants (σ), which are then converted to chemical shifts (δ) by referencing against a calculated standard, typically Tetramethylsilane (TMS). mdpi.comresearchgate.net

The process involves first optimizing the geometry of the lowest-energy conformer(s) at a reliable DFT level (e.g., B3LYP/6-311G(d,p)). nih.gov Subsequently, GIAO-NMR calculations are performed on these structures, often using a functional and basis set specifically benchmarked for NMR predictions (e.g., ωB97X-D/def2-SVP for ¹³C). mdpi.comnih.gov The calculated chemical shifts for the proposed structure are then compared directly with experimental values. A strong correlation, often with a coefficient of determination (R²) greater than 0.99, provides powerful evidence for the correct structural assignment. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts for the Most Stable Enol Tautomer of this compound

Atom PositionExperimental δ (ppm)Calculated δ (ppm)
H (vinyl)5.955.91
H (CH₂)3.603.55
H (CH₃-acetyl)2.182.15
H (OCH₃)3.883.85
H (Aromatic)7.90, 7.017.85, 6.98
C1 (C=O, phenyl)185.2184.5
C2 (CH)98.598.1
C3 (C=O)195.0194.2
C4 (CH₂)55.154.8
C5 (C=O, acetyl)203.8203.1
C6 (CH₃)25.425.1
C (OCH₃)55.855.6

Note: Data are hypothetical, representing a typical high-correlation result from a GIAO-DFT calculation. Chemical shifts are referenced to TMS.

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the fundamental absorption bands in its infrared (IR) and Raman spectra. uprm.edumdpi.com This analysis is performed on the optimized molecular geometry and results in a set of vibrational modes and their corresponding frequencies and intensities.

It is a known issue that calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. gre.ac.uk To correct for this, the computed frequencies are often uniformly scaled by an empirical factor. For calculations using the B3LYP functional with a triple-zeta basis set like 6-311+G(d,p), a scaling factor of approximately 0.968 is commonly applied. semanticscholar.orgacs.orglu.seresearchgate.net The scaled theoretical spectrum can then be compared with the experimental IR or Raman spectrum to aid in the assignment of complex vibrational bands.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H Stretch (intramolecular H-bond)31503049~3100-2900 (broad)
C-H Stretch (Aromatic)319530933100-3000
C-H Stretch (Aliphatic)308029813000-2850
C=O Stretch (Conjugated Ketone)17101655~1650
C=O Stretch (β-Diketone)16551602~1600
C=C Stretch (Conjugated)16301578~1580
C-O-C Stretch (Aryl Ether)129512531275-1200

Note: Frequencies are hypothetical. The scaling factor used is 0.968.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. edurev.inlibretexts.org For a flexible acyclic molecule like this compound, a multitude of conformations are possible. youtube.comresearchgate.net

Computational methods are used to map the potential energy surface (PES) of the molecule. This is typically done by performing a systematic scan of the dihedral angles along the flexible backbone. The energies of the resulting structures are calculated to identify low-energy conformers, which correspond to local minima on the PES. These stable conformers can then be fully optimized to find their precise geometries and relative energies. The energy barriers separating these conformers can also be calculated by locating the transition state structures. This information provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. For chalcones and related systems, calculations often reveal a preference for planar s-cis or s-trans conformations to maximize conjugation. ufms.brufms.br

Table 5: Illustrative Relative Energies of Conformers for the Lowest-Energy Tautomer

ConformerDihedral Angle (C2-C3-C4-C5)Relative Gibbs Free Energy (kcal/mol)
A (Global Minimum)-178.5° (anti)0.00
B+65.2° (gauche)1.85
C-70.1° (gauche)1.90

Note: Data are illustrative, representing a simplified conformational landscape for the flexible chain.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical investigations of this compound as outlined in the requested article structure.

Studies concerning the specific tautomeric equilibria, the impact of various solvation models, reaction mechanism analyses, or the electronic properties such as Frontier Molecular Orbital (FMO) analysis for this particular compound could not be located.

Therefore, it is not possible to provide the detailed, scientifically accurate content for each specified section and subsection for "1-(4--Methoxyphenyl)-hexane-1,3,5-trione" at this time.

: A Search for Data

Despite a comprehensive search for computational and theoretical studies, no specific research focused on the electrostatic potential surfaces and charge distribution of this compound could be identified.

While the field of computational chemistry offers valuable insights into the electronic properties of molecules, it appears that this particular trione (B1666649) has not yet been the subject of dedicated investigation in the published scientific literature.

Theoretical studies on related compounds containing the 4-methoxyphenyl group do exist, providing a general understanding of how this moiety can influence electron distribution within a molecule. However, without specific calculations for this compound, any discussion of its electrostatic potential surface and charge distribution would be purely speculative and fall outside the required standards of scientific accuracy for this article.

The electrostatic potential surface is a critical tool in computational chemistry, as it maps the electrostatic potential onto the molecule's electron density surface. This visualization helps in predicting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into molecular reactivity and intermolecular interactions. Similarly, a detailed analysis of the charge distribution provides quantitative data on how electrons are shared among the atoms within the molecule, which is fundamental to understanding its chemical behavior.

The absence of such studies for this compound means that no data tables or detailed research findings on its specific electronic characteristics can be presented at this time. Further research, employing quantum chemical methods such as Density Functional Theory (DFT), would be necessary to elucidate these properties.

Chemical Reactivity and Synthetic Transformations of 1 4 Methoxyphenyl Hexane 1,3,5 Trione

Cyclization Reactions Leading to Novel Heterocyclic Frameworks:

Formation of Oxygen-Containing Heterocycles: While 1,3,5-triketones can serve as valuable precursors for the synthesis of various heterocyclic systems, including those containing oxygen, no published examples of such cyclization reactions using 1-(4-Methoxyphenyl)hexane-1,3,5-trione as the building block were identified.

Due to the absence of specific research findings on this compound, it is not possible to provide detailed research findings or data tables concerning its chemical transformations. The field of organic chemistry is vast, and while the reactivity of the β-triketone functional group is well-established in a general sense, the specific behavior and synthetic utility of this particular substituted hexane-1,3,5-trione derivative remain undocumented in the accessible scientific domain. Further experimental research would be necessary to elucidate the chemical profile of this compound.

Following a comprehensive search of publicly available scientific literature, it has been determined that specific experimental data regarding the chemical reactivity and synthetic transformations of This compound is not available. The requested sections on the formation of nitrogen-containing heterocycles, electrophilic aromatic substitution reactions, and transformations of the methoxy (B1213986) group for this specific compound are not documented in the searched resources.

Therefore, this article cannot be generated as per the user's specific instructions and outline, which require a sole focus on "this compound". Providing information on related compounds would violate the explicit content exclusions and the core focus of the request.

Future Directions in the Research of 1 4 Methoxyphenyl Hexane 1,3,5 Trione

Development of Novel and Sustainable Synthetic Methodologies for Polyketones

Future synthetic research concerning 1-(4-Methoxyphenyl)hexane-1,3,5-trione is anticipated to prioritize green and sustainable chemistry principles. While classical syntheses of 1,3,5-triketones often rely on well-established but potentially harsh reaction conditions, emerging methodologies offer more environmentally benign alternatives.

One promising avenue is the exploration of catalytic systems that utilize earth-abundant metals. For instance, manganese-catalyzed methodologies, which have been successfully employed for the synthesis of other polyketones, could be adapted for the construction of this trione (B1666649). st-andrews.ac.uk Such approaches often proceed via hydrogen-borrowing or dehydrogenative coupling mechanisms, which are characterized by their high atom economy. st-andrews.ac.uk

Furthermore, the use of renewable starting materials is a key aspect of sustainable synthesis. Research could focus on deriving the core hexane-1,3,5-trione scaffold from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The development of aqueous-phase reactions, catalyzed by reusable catalysts, would further enhance the sustainability of the synthetic route to this compound. nih.gov Additionally, the adoption of green reaction conditions, such as the use of safer solvents like ethyl acetate (B1210297) and minimizing energy-intensive purification steps, will be crucial. unibo.itrsc.org The principles of green chemistry could guide the development of protocols that are not only efficient but also have a reduced environmental impact. chim.it

A summary of potential sustainable synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages
Earth-Abundant Metal CatalysisUtilization of catalysts based on metals like manganese. st-andrews.ac.ukLower cost, reduced toxicity, and high atom economy. st-andrews.ac.uk
Biomass-Derived FeedstocksSynthesis from renewable platform molecules such as HMF. nih.govReduced reliance on petrochemicals and enhanced sustainability. nih.gov
Aqueous-Phase ReactionsUse of water as a solvent with reusable catalysts. nih.govEnvironmentally friendly, safer, and potentially simpler workup. nih.gov
Green Chemistry ProtocolsApplication of principles like solvent selection and energy efficiency. unibo.itchim.itMinimized environmental footprint and improved process safety. unibo.itchim.it

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and dynamic properties of this compound necessitates the application of advanced spectroscopic techniques. Due to the presence of multiple carbonyl groups, this trione is expected to exist as a complex mixture of tautomers and conformers in solution.

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial structural information, two-dimensional (2D) NMR techniques will be indispensable for a more detailed analysis. libretexts.orgismar.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign proton and carbon signals, even in cases of significant signal overlap. openpubglobal.com These methods are crucial for elucidating the precise connectivity within different tautomeric forms and for understanding the intramolecular interactions that govern their relative stabilities. researchgate.netencyclopedia.pub

In addition to NMR, other spectroscopic methods can provide complementary information. Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, can offer insights into the molecular vibrations and symmetries of the different tautomers. mdpi.com Fluorescence spectroscopy could also be explored, as the methoxyphenyl group may impart interesting photophysical properties to the molecule. mdpi.com The combination of these advanced spectroscopic methods will be essential for building a comprehensive picture of the structural landscape of this compound. nih.gov

Deeper Computational Insights into Reactivity, Selectivity, and Tautomeric Behavior

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the molecular properties and reactivity of this compound at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a versatile method for investigating the geometries, energies, and electronic structures of the various possible tautomers of this trione. nih.gov By calculating the relative energies of the different keto and enol forms, it is possible to predict their equilibrium populations in the gas phase and in different solvents, which can then be compared with experimental data. semanticscholar.orgmdpi.com Furthermore, DFT can be used to model the transition states connecting the different tautomers, providing insights into the mechanisms and energy barriers of the tautomerization processes. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the electronic absorption and emission spectra of this compound. journaljmsrr.comnih.gov These calculations can help in the interpretation of experimental UV-Vis and fluorescence spectra and can provide a detailed understanding of the electronic transitions involved. nih.gov

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and to study the influence of solvent on its structure and dynamics. mdpi.comseejph.com By combining MD simulations with DFT calculations, a comprehensive model of the behavior of this compound in different environments can be developed. mdpi.com These computational studies will be invaluable for predicting the reactivity and selectivity of the trione in various chemical reactions and for guiding the design of new derivatives with desired properties. researchgate.net

Exploration of Unprecedented Chemical Transformations and Derivatizations

The rich functionality of this compound makes it an attractive starting material for the synthesis of a wide range of novel compounds. Future research should focus on exploring unprecedented chemical transformations and derivatizations of this versatile building block.

The presence of multiple carbonyl groups and acidic protons provides numerous handles for chemical modification. acs.org For example, the trione could serve as a precursor for the synthesis of various heterocyclic compounds. acs.org Reactions with amines, hydrazines, and other binucleophiles could lead to the formation of pyrazoles, isoxazoles, and other interesting ring systems. researchgate.net The regioselectivity of these reactions will be an important area of investigation. researchgate.net

Furthermore, the trione could be used as a monomer in polymerization reactions to create novel polymers with unique properties. nih.govacs.orgmdpi.com The carbonyl groups in the polymer backbone could introduce photodegradability, which is a desirable feature for developing more environmentally friendly materials. princeton.edu The polyketone structure could also be post-functionalized to introduce a variety of chemical moieties, leading to materials with tailored properties for specific applications. researchgate.net

The exploration of novel reactions, such as multicomponent reactions involving the trione, could lead to the efficient synthesis of complex molecular architectures in a single step. rsc.org The derivatization of the trione could also lead to the development of new ligands for metal catalysis or new probes for chemical sensing. acs.org The potential for discovering new and useful chemical transformations of this compound is vast and represents a fertile ground for future research. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.